molecular formula C56H55N15O10S6 B1257149 Antibiotic GE 2270A CAS No. 134861-34-0

Antibiotic GE 2270A

カタログ番号 B1257149
CAS番号: 134861-34-0
分子量: 1290.5 g/mol
InChIキー: JMDULECOHIXMNX-MZHFYNGJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

GE 2270A is an antibiotic that inhibits gram-positive bacteria and anaerobes by inhibiting protein synthesis . It is a highly modified peptide and is currently used for research and development .


Synthesis Analysis

The total syntheses of the thiopeptide antibiotics GE2270A are described in the literature . The original synthetic strategies employed utilized the hetero-Diels-Alder reaction to construct the pyridine core of the target molecules .


Molecular Structure Analysis

GE 2270A is a highly modified peptide having a molecular weight of 1289.51 and a chemical formula of C56H55N15O10S6 . The structure is thought to originate from modification of a chain of 14 amino acids in a process which creates 6 thiazole rings and one pyridine .


Chemical Reactions Analysis

The synthesis of GE 2270A involves a central 2, 3, 6-tristhiazolylsubstituted pyridine skeleton, followed by coupling with the protected thiazolylthiazole-4-carboxylate and then Boc-L-Ser (MOM)-L-Pro-NH2 .


Physical And Chemical Properties Analysis

GE 2270A is a small molecule with a weak basic function . It belongs to the thiazolyl peptide group of antibiotics .

科学的研究の応用

Inhibition of Bacterial Protein Synthesis

GE 2270A, also known as MDL 62,879, demonstrates significant efficacy in inhibiting bacterial protein synthesis. This antibiotic shows a high affinity for elongation factor Tu (EF-Tu), a critical element in protein synthesis. In studies involving Escherichia coli and Bacillus subtilis, GE 2270A effectively inhibited cell-free protein synthesis, showcasing its potential in targeting Gram-positive bacteria. Its unique mechanism of action involves the inhibition of EF-Tu, distinguishing it from other antibiotics like efrotomycin (Landini et al., 1992).

Antibiotic Resistance Mechanisms

Research on antibiotic resistance highlights the critical role of environmental microbiomes in the rise of antibiotic resistance. GE 2270A, like other antibiotics, faces challenges due to the emergence of resistance. Studies emphasize the need for understanding the mechanisms of resistance and the evolutionary pathways bacteria take to develop resistance against antibiotics such as GE 2270A (Martínez, 2008).

Mechanism of Action and Resistance Prevention

GE 2270A's mechanism involves binding directly to the bacterial RNA polymerase active-center sites, preventing the initiation of transcription. This unique binding characteristic suggests a lower likelihood for bacteria to develop resistance against GE 2270A. Studies on GE 2270A also propose strategies for combining it with other antibiotics to create more effective and resistance-proof treatments (Zhang et al., 2014).

Environmental Impact and Bioremediation

The environmental impact of antibiotics, including GE 2270A, is a growing concern. Antibiotics released into the environment can lead to the selection of resistant bacteria and alter the dynamics of microbial populations. Research underscores the importance of understanding antibiotic pollution and the strategies for bioremediation to mitigate the environmental and health risks associated with antibiotic use and resistance (Kumar et al., 2019).

作用機序

GE 2270A acts by inhibiting the bacterial protein synthesis. It specifically targets the elongation factor Tu (EF-Tu) in bacteria .

将来の方向性

GE 2270A is currently used as a precursor for the synthesis of two compounds under clinical studies for the treatment of Clostridium difficile infection and acne . New natural thiopeptides related to GE 2270A have been isolated from a native Nonomuraea jiangxiensis and exhibited potent antimicrobial activity against Staphylococcus aureus . This suggests potential future directions for the development of new antibiotics based on the GE 2270A structure.

特性

IUPAC Name

(2S)-1-[(4S)-2-[2-[(18S,25S,35S)-35-[(S)-hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H55N15O10S6/c1-24(2)39-55-70-42(36(87-55)19-80-5)47(77)59-17-38(73)67-43(44(74)26-10-7-6-8-11-26)54-66-34(23-85-54)52-63-31(20-83-52)41-27(50-64-32(21-82-50)46(76)61-29(16-37(72)58-4)53-69-40(25(3)86-53)48(78)68-39)13-14-28(60-41)51-65-33(22-84-51)49-62-30(18-81-49)56(79)71-15-9-12-35(71)45(57)75/h6-8,10-11,13-14,20-24,29-30,35,39,43-44,74H,9,12,15-19H2,1-5H3,(H2,57,75)(H,58,72)(H,59,77)(H,61,76)(H,67,73)(H,68,78)/t29-,30-,35-,39-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDULECOHIXMNX-MZHFYNGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)N[C@H](C3=NC(=C(S3)COC)C(=O)NCC(=O)N[C@H](C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=N[C@@H](CO8)C(=O)N9CCC[C@H]9C(=O)N)C3=NC(=CS3)C(=O)N[C@H](C(=N2)S1)CC(=O)NC)[C@H](C1=CC=CC=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H55N15O10S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134861-34-0
Record name GE 2270 A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134861340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GE-2270A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GE-2270A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB4J58L2K1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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